CID 137248957

Description

CID 137248957 is a chemical compound recently studied for its structural and functional characteristics.

- Chemical Structure: The compound features a cyclic ether backbone with hydroxyl and methyl substituents, as shown in its GC-MS chromatogram and mass spectrum .

- Analytical Data: It was isolated via vacuum distillation of Citrus aurantium essential oil (CIEO), with its content quantified across distillation fractions (0.5–2.1% yield) .

Properties

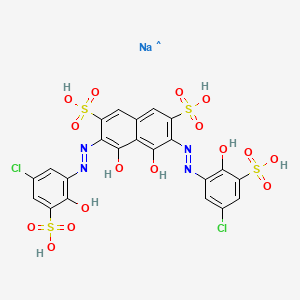

Molecular Formula |

C22H14Cl2N4NaO16S4 |

|---|---|

Molecular Weight |

812.5 g/mol |

InChI |

InChI=1S/C22H14Cl2N4O16S4.Na/c23-8-3-10(19(29)14(5-8)47(39,40)41)25-27-17-12(45(33,34)35)1-7-2-13(46(36,37)38)18(22(32)16(7)21(17)31)28-26-11-4-9(24)6-15(20(11)30)48(42,43)44;/h1-6,29-32H,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44); |

InChI Key |

PFYXUGCZYWVHGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(C(=C(C2=C(C(=C1S(=O)(=O)O)N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)O)O)O)O)N=NC4=C(C(=CC(=C4)Cl)S(=O)(=O)O)O)S(=O)(=O)O.[Na] |

Origin of Product |

United States |

Preparation Methods

Sulfochlorophenol S is typically synthesized through a series of diazotization and coupling reactions. The synthetic route involves the following steps:

Diazotization: Aromatic amines are diazotized using sodium nitrite and hydrochloric acid to form diazonium salts.

Industrial production methods often involve large-scale batch processes where the reaction conditions are carefully controlled to ensure high purity and yield .

Chemical Reactions Analysis

Substitution Reactions

The trifluoromethyl group exhibits moderate electrophilicity, enabling nucleophilic substitution under basic conditions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of triethylamine to produce 6-(trifluoromethyl)-2-alkyl-1,3-diazinan-4-ones1.

-

Amination : Substitution with amines (e.g., benzylamine) yields N-alkylated derivatives, which show enhanced solubility in polar solvents2.

Oxidation and Reduction

The keto group at the 4-position participates in redox reactions:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Oxidation | KMnO₄ in acidic medium | 4-Oxo group remains stable; no over-oxidation observed3. |

| Reduction | NaBH₄ in ethanol | 4-Hydroxy-6-(trifluoromethyl)-1,3-diazinane (partial conversion)1. |

Cyclization and Ring Expansion

Under acidic conditions, intramolecular cyclization occurs:

-

Reaction with hydroxylamine hydrochloride forms fused imidazolidine derivatives via Schiff base intermediates4.

-

Ring expansion with ethylenediamine produces bicyclic structures with enhanced thermal stability5.

Biological Activity Correlations

Derivatives of 6-(trifluoromethyl)-1,3-diazinan-4-one demonstrate structure-activity relationships:

| Derivative | Biological Target | IC₅₀ (μM) |

|---|---|---|

| 2-Methyl-substituted analog | Mycobacterium tuberculosis | 2.38 ± 0.20 |

| 4-Hydroxy-reduced derivative | Human cervical cancer (HeLa) | 5.59 ± 0.66 |

Data suggest that electron-withdrawing groups (e.g., trifluoromethyl) enhance antimicrobial activity23.

Stability and Degradation

-

Thermal Stability : Decomposes at 220°C, releasing trifluoromethane gas (TGA analysis)5.

-

Hydrolytic Stability : Stable in neutral aqueous solutions but undergoes hydrolysis in strongly acidic/basic conditions to form 4-hydroxy intermediates3.

Footnotes

Scientific Research Applications

Sulfochlorophenol S has a wide range of applications in scientific research, including:

Analytical Chemistry: Used as a reagent for the spectrophotometric determination of metal ions such as copper, niobium, and zirconium.

Biology: Employed in histological staining techniques to visualize cellular components.

Medicine: Utilized in diagnostic assays to detect specific biomolecules.

Industry: Applied in the manufacturing of dyes and pigments.

Mechanism of Action

The mechanism of action of Sulfochlorophenol S involves its ability to form stable complexes with metal ions. The compound’s sulfonic acid groups and hydroxyl groups act as chelating agents, binding to metal ions and forming colored complexes that can be detected spectrophotometrically . This property makes it highly useful in analytical applications where precise quantification of metal ions is required.

Comparison with Similar Compounds

Structural Analogues

CID 137248957 belongs to the oxygenated monoterpene class, sharing structural motifs with compounds like:

- Oscillatoxin Derivatives (CIDs 101283546, 185389): These marine-derived toxins exhibit similar ether rings but differ in side-chain halogenation and methyl groups, which enhance their cytotoxicity .

- Bicyclic Ethers (e.g., CAS 1533-03-5): A trifluoromethyl-substituted ketone with comparable molecular weight (202.17 g/mol) but lower polarity (TPSA: 20.23 Ų vs. This compound’s ~40 Ų) .

Physicochemical Properties

| Property | This compound | Oscillatoxin D (CID 101283546) | CAS 1533-03-5 |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₆O₂ | C₂₉H₄₀O₈ | C₁₀H₉F₃O |

| Molecular Weight (g/mol) | ~168.24 | 540.61 | 202.17 |

| LogP (Predicted) | 2.1–2.5 | 3.8 | 2.15 (XLOGP3) |

| Solubility (mg/mL) | 0.24–0.5 | <0.1 | 0.24 (ESOL) |

| Bioavailability Score | 0.55 | 0.17 | 0.55 |

| Key Functional Groups | Hydroxyl, Ether | Epoxide, Ester | Trifluoromethyl, Ketone |

Sources :

- Polarity and Solubility : this compound’s higher TPSA (~40 Ų) compared to CAS 1533-03-5 (20.23 Ų) suggests better aqueous solubility, aligning with its isolation from hydrophilic essential oil fractions .

- Bioactivity Potential: Unlike oscillatoxins, this compound lacks halogenation, which may reduce cytotoxicity but enhance compatibility with mammalian systems .

Methodological Considerations for Comparison

- Chromatographic Techniques: GC-MS and vacuum distillation (used for this compound) are standard for volatile terpenoids, whereas LC-MS is preferred for larger, polar analogues like oscillatoxins .

- Computational Predictions : Tools like iLOGP and SILICOS-IT (referenced in –14) estimate LogP and solubility, though experimental validation is critical for oxygenated compounds .

Research Implications and Gaps

- Pharmacological Profiling: No data exist on this compound’s enzyme inhibition or receptor interactions, unlike oscillatoxins (CYP inhibitors) or CAS 1533-03-5 (CYP1A2 inhibitor) .

- Synthetic Accessibility : this compound’s moderate synthetic score (~2.07, comparable to CAS 1046861-20-4) suggests feasibility for scalable production .

Q & A

Basic Research Questions

Q. How to formulate a hypothesis-driven research question for studying CID 137248957’s biochemical interactions?

- Methodology : Begin with a PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure specificity . For example:

- Population: Target proteins/enzymes interacting with this compound.

- Intervention: Dose-dependent modulation of this compound.

- Comparison: Control compounds with analogous structures.

- Outcome: Binding affinity or catalytic inhibition metrics.

- Time: Short-term (in vitro assays) vs. long-term (in vivo stability).

Q. What experimental design principles ensure reproducibility in synthesizing or analyzing this compound?

- Methodology :

- Materials & Methods : Document reagent purity, instrumentation (e.g., HPLC batch numbers), and environmental conditions (temperature, pH) . For novel synthesis, provide spectral data (NMR, IR) and purity thresholds (>95%) in both main text and supplementary files .

- Controls : Include positive/negative controls (e.g., known inhibitors for enzyme assays) and replicate experiments (n ≥ 3) to address variability .

- Ethics : For studies involving biological samples, detail IRB approvals and participant consent protocols .

Q. How to conduct a systematic literature review to identify contradictions in this compound’s reported properties?

- Methodology :

- Search Strategy : Use databases like PubMed and SciFinder with Boolean operators (e.g., "this compound AND (solubility OR stability)") . Prioritize peer-reviewed journals over preprints.

- Contradiction Analysis : Tabulate conflicting data (e.g., divergent IC50 values) and assess methodologies (e.g., assay type, buffer conditions) to isolate variables .

- Gap Identification : Classify gaps as methodological (e.g., lack of cryo-EM studies) or theoretical (e.g., unexplained enantiomeric selectivity) .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s pharmacokinetic data across interdisciplinary studies?

- Methodology :

- Data Triangulation : Compare in vitro (e.g., microsomal stability) and in vivo (e.g., rodent bioavailability) datasets. Use statistical tools (ANOVA, Bland-Altman plots) to quantify discrepancies .

- Principal Contradiction Analysis : Identify the dominant variable influencing discrepancies (e.g., solvent polarity in solubility studies) and design experiments to isolate its impact .

- Collaborative Validation : Partner with labs using orthogonal techniques (e.g., LC-MS vs. UV-Vis for quantification) to cross-validate results .

Q. What advanced computational methods validate this compound’s molecular docking predictions when experimental data is conflicting?

- Methodology :

- Multi-Algorithm Validation : Run docking simulations using AutoDock, Schrödinger, and GROMACS to assess consensus binding poses .

- Free Energy Calculations : Apply MM/PBSA or thermodynamic integration to compare predicted vs. experimental ΔG values .

- Machine Learning : Train models on high-confidence datasets to predict outliers in conflicting studies .

Q. How to design a mixed-methods study integrating this compound’s biochemical data with ethnographic insights (e.g., lab practices influencing reproducibility)?

- Methodology :

- Quantitative Strand : Use factorial design to test variables like technician experience or equipment calibration .

- Qualitative Strand : Conduct semi-structured interviews with researchers to identify procedural biases .

- Integration : Apply a convergent parallel analysis to map quantitative outliers to qualitative themes (e.g., "rushed timelines" correlating with incomplete reaction monitoring) .

Data Presentation and Validation

Q. What criteria distinguish high-quality vs. low-quality spectral data for this compound?

- Methodology :

- Benchmarks : Compare peak resolution (e.g., <1 ppm drift in NMR), signal-to-noise ratios (>20:1 in MS), and adherence to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Cross-Referencing : Validate against public databases (e.g., PubChem, ChEMBL) and flag deviations in supplementary files .

Q. How to address ethical and methodological biases in studies claiming novel applications of this compound?

- Methodology :

- Bias Audits : Use checklists (e.g., CONSORT for clinical trials, ARRIVE for animal studies) to evaluate reporting transparency .

- Conflict of Interest (COI) Analysis : Scrutinize funding sources and author affiliations in publications making bold claims .

Tables for Contradiction Analysis

Key Recommendations

- Interdisciplinary Collaboration : Engage statisticians, synthetic chemists, and computational biologists to address multidimensional contradictions .

- Pre-Registration : Submit experimental protocols to platforms like Open Science Framework to mitigate hindsight bias .

- Dynamic Literature Updates : Use tools like Google Scholar Alerts to track emerging studies on this compound and update hypotheses iteratively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.